Sorbitan monododecanoate

Description

Properties

CAS No. |

5959-89-7 |

|---|---|

Molecular Formula |

C18H34O6 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |

InChI Key |

LWZFANDGMFTDAV-BURFUSLBSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Other CAS No. |

1338-39-2 5959-89-7 8028-02-2 |

physical_description |

Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |

Synonyms |

(R)-2-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl Dodecanoate-d23 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sorbitan (B8754009) Monododecanoate (Span® 20)

Abstract

Sorbitan monododecanoate, commercially known as Span® 20 and also referred to as sorbitan laurate, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is a complex mixture of partial esters of sorbitol and its mono- and dianhydrides with lauric acid.[3][4] Its amphiphilic nature, possessing a hydrophilic sorbitan head and a lipophilic lauric acid tail, allows it to function effectively as a water-in-oil (W/O) emulsifier, stabilizer, and wetting agent.[2][5] In pharmaceutical sciences, it is a critical excipient for improving the solubility and bioavailability of poorly water-soluble drugs, stabilizing emulsions for topical and oral delivery, and developing novel drug delivery systems such as niosomes.[6][7][8] This guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and key applications relevant to research and drug development.

Chemical Structure and Physicochemical Properties

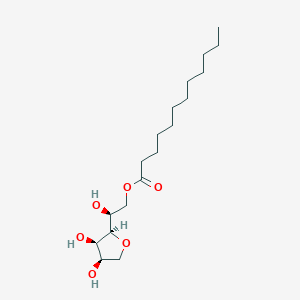

This compound is not a single chemical entity but a mixture of related compounds. The core structure is derived from sorbitol, a six-carbon sugar alcohol, which undergoes intramolecular dehydration (cyclization) to form sorbitan and isosorbide.[3][9] This mixture of cyclic polyols is then esterified with dodecanoic acid (lauric acid). The primary component is a monoester, though the commercial product contains di- and triesters as well.[10] The IUPAC name for a representative isomer is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate.[11]

The structural formula for a major isomer of this compound is:

(Note: This is a 2D representation of one of several possible isomers.)

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation development and experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₄O₆ | [11][12] |

| Molecular Weight | ~346.46 g/mol | [5][8][11] |

| CAS Number | 1338-39-2 | [11] |

| Appearance | Amber-colored, viscous oily liquid | [2][3][6] |

| Density | ~1.032 g/mL at 25 °C | [5] |

| Boiling Point | ~401 °C (rough estimate) | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Solubility | Sparingly soluble/dispersible in water; soluble in ethanol, methanol, mineral oil. | [5][6] |

| Hydrophilic-Lipophilic Balance (HLB) | 8.6 | [5][13] |

| Critical Micelle Concentration (CMC) | 6.13 x 10⁻⁵ mol/L (in aqueous solution) | [14] |

| Acid Value | ≤ 7-8 mg KOH/g | [3][5] |

| Saponification Value | 155 - 170 mg KOH/g | [3][5] |

| Hydroxyl Value | 330 - 358 mg KOH/g | [3][5] |

| Refractive Index | n20/D ~1.474 | [12] |

Synthesis and Manufacturing Workflow

The industrial production of this compound is typically achieved through a one-step direct esterification process, which is favored for its efficiency.[9] This process involves the simultaneous dehydration of sorbitol to sorbitan and its subsequent esterification with lauric acid.

The workflow involves reacting sorbitol and lauric acid at high temperatures (typically 160-280 °C) in the presence of an acid catalyst like p-toluenesulfonic acid or an alkaline catalyst.[5][9] The reaction is driven to completion by the continuous removal of water. The resulting crude product is a complex mixture that requires purification to remove unreacted starting materials, catalysts, and byproducts. Purification may involve neutralization, washing with aqueous salt solutions, and filtration.[15][16]

References

- 1. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 2. SORBITAN MONOLAURATE (SML) - Ataman Kimya [atamanchemicals.com]

- 3. fao.org [fao.org]

- 4. Bibliographies: 'Sorbitan esters' – Grafiati [grafiati.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Span 20 | CAS#:1338-39-2 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. crodapharma.com [crodapharma.com]

- 14. researchgate.net [researchgate.net]

- 15. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 16. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sorbitan Monododecanoate (Span® 20)

Abstract

This compound, commercially known as Span® 20 and also referred to as sorbitan laurate, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is a complex mixture of partial esters of sorbitol and its mono- and dianhydrides with lauric acid.[3][4] Its amphiphilic nature, possessing a hydrophilic sorbitan head and a lipophilic lauric acid tail, allows it to function effectively as a water-in-oil (W/O) emulsifier, stabilizer, and wetting agent.[2][5] In pharmaceutical sciences, it is a critical excipient for improving the solubility and bioavailability of poorly water-soluble drugs, stabilizing emulsions for topical and oral delivery, and developing novel drug delivery systems such as niosomes.[6][7][8] This guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and key applications relevant to research and drug development.

Chemical Structure and Physicochemical Properties

This compound is not a single chemical entity but a mixture of related compounds. The core structure is derived from sorbitol, a six-carbon sugar alcohol, which undergoes intramolecular dehydration (cyclization) to form sorbitan and isosorbide.[3][9] This mixture of cyclic polyols is then esterified with dodecanoic acid (lauric acid). The primary component is a monoester, though the commercial product contains di- and triesters as well.[10] The IUPAC name for a representative isomer is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate.[11]

The structural formula for a major isomer of this compound is:

(Note: This is a 2D representation of one of several possible isomers.)

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation development and experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₄O₆ | [11][12] |

| Molecular Weight | ~346.46 g/mol | [5][8][11] |

| CAS Number | 1338-39-2 | [11] |

| Appearance | Amber-colored, viscous oily liquid | [2][3][6] |

| Density | ~1.032 g/mL at 25 °C | [5] |

| Boiling Point | ~401 °C (rough estimate) | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Solubility | Sparingly soluble/dispersible in water; soluble in ethanol, methanol, mineral oil. | [5][6] |

| Hydrophilic-Lipophilic Balance (HLB) | 8.6 | [5][13] |

| Critical Micelle Concentration (CMC) | 6.13 x 10⁻⁵ mol/L (in aqueous solution) | [14] |

| Acid Value | ≤ 7-8 mg KOH/g | [3][5] |

| Saponification Value | 155 - 170 mg KOH/g | [3][5] |

| Hydroxyl Value | 330 - 358 mg KOH/g | [3][5] |

| Refractive Index | n20/D ~1.474 | [12] |

Synthesis and Manufacturing Workflow

The industrial production of this compound is typically achieved through a one-step direct esterification process, which is favored for its efficiency.[9] This process involves the simultaneous dehydration of sorbitol to sorbitan and its subsequent esterification with lauric acid.

The workflow involves reacting sorbitol and lauric acid at high temperatures (typically 160-280 °C) in the presence of an acid catalyst like p-toluenesulfonic acid or an alkaline catalyst.[5][9] The reaction is driven to completion by the continuous removal of water. The resulting crude product is a complex mixture that requires purification to remove unreacted starting materials, catalysts, and byproducts. Purification may involve neutralization, washing with aqueous salt solutions, and filtration.[15][16]

References

- 1. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 2. SORBITAN MONOLAURATE (SML) - Ataman Kimya [atamanchemicals.com]

- 3. fao.org [fao.org]

- 4. Bibliographies: 'Sorbitan esters' – Grafiati [grafiati.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Span 20 | CAS#:1338-39-2 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. crodapharma.com [crodapharma.com]

- 14. researchgate.net [researchgate.net]

- 15. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 16. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Sorbitan Monododecanoate (Span 20) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Sorbitan (B8754009) monododecanoate, commonly known as Span 20, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and wetting properties.[1][2] This technical guide provides an in-depth overview of its core physical and chemical properties, experimental characterization protocols, and functional mechanisms relevant to research and drug development.

Chemical Identity and Synthesis

Sorbitan monododecanoate is a mixture of partial esters of lauric acid with sorbitol and its anhydrides, primarily sorbitan.[3][4] It is synthesized through the esterification of sorbitan (an intramolecular dehydration product of sorbitol) with lauric acid at elevated temperatures.[5][6][7] The resulting product is a complex mixture, but the principal component is a sorbitan molecule esterified with one lauric acid chain.[8]

The general synthesis process involves the dehydration of sorbitol to form sorbitan, followed by its esterification with lauric acid. This two-step process is crucial for creating the amphiphilic structure responsible for its surfactant properties.

Physical and Chemical Properties

This compound is typically a yellowish to amber, viscous liquid or a soft paste at room temperature, with a faint, characteristic fatty odor.[2][5] Its physical state can vary, and it may appear as a liquid, a solidified melt, or a supercooled melt due to its melting range.

Tabulated Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General Properties

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₁₈H₃₄O₆ | [1][2][9] |

| Molecular Weight | ~346.46 g/mol | [2][9][10] |

| CAS Number | 1338-39-2 | [1][5][9] |

| Appearance | Yellow to amber viscous liquid or soft paste | [2][5][11] |

| HLB Value | 8.6 |[2][11][12][13] |

Table 2: Physical Constants

| Property | Value | Conditions | References |

|---|---|---|---|

| Density | 1.032 g/mL | at 25 °C | [11][12][14] |

| 1.0 g/cm³ | at 20 °C | ||

| Refractive Index | ~1.474 | at 20 °C | [11][12][14] |

| Boiling Point | >100 °C | at 1013 hPa | |

| Flash Point | >149 °C (>300 °F) | Closed cup | |

| >110 °C (>230 °F) | [11][15][16] | ||

| Vapor Pressure | <1.3 hPa | at 20 °C |

| Viscosity | ~4000-4250 cPs | at 25 °C |[3][17] |

Table 3: Chemical Characteristics

| Property | Value Range | References |

|---|---|---|

| Acid Value | ≤ 7.0 - 10 mg KOH/g | [2][3][11] |

| Saponification Value | 155 - 172 mg KOH/g | [2][3][11] |

| Hydroxyl Value | 326 - 360 mg KOH/g | [2][3][11] |

| Iodine Value | ≤ 10 | [11] |

| Moisture (Water) | ≤ 1.5% |[2] |

Solubility Profile

This compound is a lipophilic (oil-loving) surfactant.[16][18] It is generally insoluble or sparingly soluble in water but can be dispersed in hot water.[11][13][15] It exhibits good solubility in many organic solvents, including ethanol, methanol, 2-ethoxyethanol, and toluene, and is miscible with oils.[5][11][12][14]

Functional Mechanism: Emulsification

As a non-ionic surfactant with a Hydrophilic-Lipophilic Balance (HLB) value of 8.6, this compound is an effective water-in-oil (W/O) emulsifier.[2][13][19] Its amphiphilic structure, consisting of a hydrophilic sorbitan head and a lipophilic lauric acid tail, allows it to position itself at the oil-water interface. This reduces the interfacial tension between the two immiscible phases, preventing coalescence and stabilizing the emulsion.[1][5][18]

Experimental Protocols & Methodologies

Determination of Chemical Values

Standard titrimetric methods are employed to determine the acid, saponification, and hydroxyl values, which are critical for quality control and confirming the identity of the ester.

-

Acid Value : This measures the amount of free lauric acid present. The sample is dissolved in a suitable solvent (e.g., ethanol) and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) using a phenolphthalein (B1677637) indicator. The acid value is expressed as the mg of KOH required to neutralize the free acids in 1 g of the sample.

-

Saponification Value : This indicates the total amount of free and esterified acids. A known weight of the sample is refluxed with an excess of alcoholic KOH for a specified time (e.g., 1 hour).[11] The excess KOH is then back-titrated with a standardized acid (e.g., HCl). The saponification value is the mg of KOH required to saponify 1 g of the sample.[3][11]

-

Hydroxyl Value : This measures the content of free hydroxyl groups. The sample is typically acetylated using acetic anhydride (B1165640) in pyridine. The excess acetic anhydride is then hydrolyzed, and the resulting acetic acid is titrated with standardized alcoholic KOH. The hydroxyl value is the mg of KOH equivalent to the hydroxyl content of 1 g of the sample.[11]

Chromatographic Analysis of Fatty Acid Composition

Gas-liquid chromatography (GLC) is a precise method for determining the fatty acid composition of this compound and for its quantification in biological matrices like plasma.[20]

Experimental Workflow: GLC Analysis

-

Extraction : The sample containing Span 20 is extracted with an organic solvent such as diethyl ether.

-

Saponification : The ester linkages are broken by saponification with methanolic KOH, liberating the fatty acids.

-

Acidification & Re-extraction : The solution is acidified to protonate the fatty acid salts, which are then extracted again with diethyl ether.

-

Methylation : The fatty acids are converted to their more volatile methyl esters using a methylating agent like ethereal diazomethane.

-

GLC Quantification : The resulting methyl esters are separated and quantified using a GLC system equipped with a suitable column and detector (e.g., Flame Ionization Detector). An internal standard, such as pentadecylic acid, is used for accurate quantification.[20]

References

- 1. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 3. Sorbitan Monolaurate, Sorbitan Laurate BP Ph Eur USP NF Manufacturers [anmol.org]

- 4. Sorbitan monolaurate - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. specialchem.com [specialchem.com]

- 7. Sorbitan Monolaurate (Span-20) [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Span(R) 20 | C18H34O6 | CID 16218599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. SORBITAN MONOLAURATE (E493) - Ataman Kimya [atamanchemicals.com]

- 13. sorbitan monolaurate [chembk.com]

- 14. Span 20 | 1338-39-2 [chemicalbook.com]

- 15. SORBITAN MONOLAURATE (SML) - Ataman Kimya [atamanchemicals.com]

- 16. sorbitan laurate, 1338-39-2 [thegoodscentscompany.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]

- 19. web.ist.utl.pt [web.ist.utl.pt]

- 20. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to Sorbitan Monododecanoate (Span 20) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Sorbitan monododecanoate, commonly known as Span 20, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and wetting properties.[1][2] This technical guide provides an in-depth overview of its core physical and chemical properties, experimental characterization protocols, and functional mechanisms relevant to research and drug development.

Chemical Identity and Synthesis

This compound is a mixture of partial esters of lauric acid with sorbitol and its anhydrides, primarily sorbitan.[3][4] It is synthesized through the esterification of sorbitan (an intramolecular dehydration product of sorbitol) with lauric acid at elevated temperatures.[5][6][7] The resulting product is a complex mixture, but the principal component is a sorbitan molecule esterified with one lauric acid chain.[8]

The general synthesis process involves the dehydration of sorbitol to form sorbitan, followed by its esterification with lauric acid. This two-step process is crucial for creating the amphiphilic structure responsible for its surfactant properties.

Physical and Chemical Properties

This compound is typically a yellowish to amber, viscous liquid or a soft paste at room temperature, with a faint, characteristic fatty odor.[2][5] Its physical state can vary, and it may appear as a liquid, a solidified melt, or a supercooled melt due to its melting range.

Tabulated Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General Properties

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₁₈H₃₄O₆ | [1][2][9] |

| Molecular Weight | ~346.46 g/mol | [2][9][10] |

| CAS Number | 1338-39-2 | [1][5][9] |

| Appearance | Yellow to amber viscous liquid or soft paste | [2][5][11] |

| HLB Value | 8.6 |[2][11][12][13] |

Table 2: Physical Constants

| Property | Value | Conditions | References |

|---|---|---|---|

| Density | 1.032 g/mL | at 25 °C | [11][12][14] |

| 1.0 g/cm³ | at 20 °C | ||

| Refractive Index | ~1.474 | at 20 °C | [11][12][14] |

| Boiling Point | >100 °C | at 1013 hPa | |

| Flash Point | >149 °C (>300 °F) | Closed cup | |

| >110 °C (>230 °F) | [11][15][16] | ||

| Vapor Pressure | <1.3 hPa | at 20 °C |

| Viscosity | ~4000-4250 cPs | at 25 °C |[3][17] |

Table 3: Chemical Characteristics

| Property | Value Range | References |

|---|---|---|

| Acid Value | ≤ 7.0 - 10 mg KOH/g | [2][3][11] |

| Saponification Value | 155 - 172 mg KOH/g | [2][3][11] |

| Hydroxyl Value | 326 - 360 mg KOH/g | [2][3][11] |

| Iodine Value | ≤ 10 | [11] |

| Moisture (Water) | ≤ 1.5% |[2] |

Solubility Profile

This compound is a lipophilic (oil-loving) surfactant.[16][18] It is generally insoluble or sparingly soluble in water but can be dispersed in hot water.[11][13][15] It exhibits good solubility in many organic solvents, including ethanol, methanol, 2-ethoxyethanol, and toluene, and is miscible with oils.[5][11][12][14]

Functional Mechanism: Emulsification

As a non-ionic surfactant with a Hydrophilic-Lipophilic Balance (HLB) value of 8.6, this compound is an effective water-in-oil (W/O) emulsifier.[2][13][19] Its amphiphilic structure, consisting of a hydrophilic sorbitan head and a lipophilic lauric acid tail, allows it to position itself at the oil-water interface. This reduces the interfacial tension between the two immiscible phases, preventing coalescence and stabilizing the emulsion.[1][5][18]

Experimental Protocols & Methodologies

Determination of Chemical Values

Standard titrimetric methods are employed to determine the acid, saponification, and hydroxyl values, which are critical for quality control and confirming the identity of the ester.

-

Acid Value : This measures the amount of free lauric acid present. The sample is dissolved in a suitable solvent (e.g., ethanol) and titrated with a standardized solution of potassium hydroxide (KOH) using a phenolphthalein indicator. The acid value is expressed as the mg of KOH required to neutralize the free acids in 1 g of the sample.

-

Saponification Value : This indicates the total amount of free and esterified acids. A known weight of the sample is refluxed with an excess of alcoholic KOH for a specified time (e.g., 1 hour).[11] The excess KOH is then back-titrated with a standardized acid (e.g., HCl). The saponification value is the mg of KOH required to saponify 1 g of the sample.[3][11]

-

Hydroxyl Value : This measures the content of free hydroxyl groups. The sample is typically acetylated using acetic anhydride in pyridine. The excess acetic anhydride is then hydrolyzed, and the resulting acetic acid is titrated with standardized alcoholic KOH. The hydroxyl value is the mg of KOH equivalent to the hydroxyl content of 1 g of the sample.[11]

Chromatographic Analysis of Fatty Acid Composition

Gas-liquid chromatography (GLC) is a precise method for determining the fatty acid composition of this compound and for its quantification in biological matrices like plasma.[20]

Experimental Workflow: GLC Analysis

-

Extraction : The sample containing Span 20 is extracted with an organic solvent such as diethyl ether.

-

Saponification : The ester linkages are broken by saponification with methanolic KOH, liberating the fatty acids.

-

Acidification & Re-extraction : The solution is acidified to protonate the fatty acid salts, which are then extracted again with diethyl ether.

-

Methylation : The fatty acids are converted to their more volatile methyl esters using a methylating agent like ethereal diazomethane.

-

GLC Quantification : The resulting methyl esters are separated and quantified using a GLC system equipped with a suitable column and detector (e.g., Flame Ionization Detector). An internal standard, such as pentadecylic acid, is used for accurate quantification.[20]

References

- 1. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 3. Sorbitan Monolaurate, Sorbitan Laurate BP Ph Eur USP NF Manufacturers [anmol.org]

- 4. Sorbitan monolaurate - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. specialchem.com [specialchem.com]

- 7. Sorbitan Monolaurate (Span-20) [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Span(R) 20 | C18H34O6 | CID 16218599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. SORBITAN MONOLAURATE (E493) - Ataman Kimya [atamanchemicals.com]

- 13. sorbitan monolaurate [chembk.com]

- 14. Span 20 | 1338-39-2 [chemicalbook.com]

- 15. SORBITAN MONOLAURATE (SML) - Ataman Kimya [atamanchemicals.com]

- 16. sorbitan laurate, 1338-39-2 [thegoodscentscompany.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]

- 19. web.ist.utl.pt [web.ist.utl.pt]

- 20. tandfonline.com [tandfonline.com]

Synthesis and Reaction Mechanism of Sorbitan Monododecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism of Sorbitan (B8754009) monododecanoate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and dispersing properties. This document details the chemical processes involved, reaction conditions, and underlying mechanisms.

Introduction

Sorbitan monododecanoate, also known as Sorbitan monolaurate or Span® 20, is a mixture of partial esters of lauric acid with sorbitol and its anhydrides (sorbitans). Its amphiphilic nature, with a hydrophilic sorbitan head and a lipophilic lauric acid tail, allows it to reduce interfacial tension between immiscible liquids, making it an effective emulsifier. The synthesis of this compound is a critical process that dictates the purity, quality, and performance of the final product.

Synthesis Pathway

The industrial production of this compound is typically achieved through the esterification of sorbitol with lauric acid. This process can be carried out in one or two stages. The two-stage process is often preferred as it allows for better control over the reaction and can lead to a product with less coloration.[1]

Two-Stage Synthesis Process

Stage 1: Dehydration of Sorbitol to Sorbitan

In the first stage, sorbitol undergoes intramolecular dehydration (cyclization) to form a mixture of sorbitan isomers (primarily 1,4-sorbitan) and isosorbide. This reaction is typically catalyzed by an acid catalyst.

Stage 2: Esterification of Sorbitan with Lauric Acid

The resulting mixture of sorbitol anhydrides is then esterified with lauric acid to produce this compound. This stage is generally carried out in the presence of an alkaline catalyst.

A visual representation of this two-stage synthesis pathway is provided below.

One-Stage Synthesis Process

Alternatively, this compound can be synthesized in a single step by reacting sorbitol and lauric acid directly in the presence of a catalyst at high temperatures. This method is less common for producing high-purity products due to the formation of more colored byproducts.

Reaction Mechanism

The synthesis of this compound involves two key reactions: the acid-catalyzed dehydration of sorbitol and the alkaline-catalyzed esterification of sorbitan with lauric acid.

Mechanism of Sorbitol Dehydration

The dehydration of sorbitol is an acid-catalyzed intramolecular cyclization. The reaction proceeds through the protonation of a hydroxyl group, followed by the nucleophilic attack of another hydroxyl group on the same molecule, leading to the formation of a cyclic ether (sorbitan) and the elimination of a water molecule.

Mechanism of Esterification (Fischer-Speier Esterification)

The esterification of sorbitan with lauric acid follows the general mechanism of a Fischer-Speier esterification. In the presence of an alkaline catalyst, the reaction is driven towards the formation of the ester. The generally accepted mechanism for acid-catalyzed esterification involves the following steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid (lauric acid) is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A hydroxyl group from the sorbitan molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product, this compound, and regenerate the catalyst.

The logical flow of the Fischer-Speier esterification mechanism is illustrated below.

Experimental Protocols and Quantitative Data

Representative Experimental Protocol (Two-Stage Process)

Stage 1: Dehydration of Sorbitol

-

Charge a reaction vessel with D-sorbitol.

-

Add an acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid).

-

Heat the mixture under reduced pressure to facilitate the removal of water.

-

Maintain the reaction temperature and pressure until the desired degree of anhydrization is achieved, which can be monitored by measuring the hydroxyl number of the reaction mixture.

Stage 2: Esterification of Anhydro Sorbitol

-

To the anhydro sorbitol from Stage 1, add lauric acid. The molar ratio of lauric acid to sorbitol is typically in slight excess.[1]

-

Add an alkaline catalyst (e.g., sodium hydroxide).

-

Heat the mixture to the specified esterification temperature under an inert atmosphere (e.g., nitrogen).

-

Continue the reaction, monitoring the acid value of the mixture until it reaches the desired level, indicating the completion of the esterification.

-

The crude this compound can then be purified.

Purification

The crude product may contain unreacted starting materials and byproducts. A common purification method involves dissolving the crude product in a solvent mixture (e.g., hexanes and isopropyl alcohol) and washing with an aqueous salt solution (e.g., 10% wt. aqueous sodium chloride) to remove polyol impurities.[2]

Quantitative Data for Sorbitan Ester Synthesis

The following tables summarize key quantitative parameters for the synthesis of sorbitan esters, based on available data for similar molecules. These values can serve as a starting point for the optimization of this compound synthesis.

Table 1: Reaction Conditions for Sorbitol Dehydration (Etherification)

| Parameter | Value | Reference |

| Catalyst | Acid Catalyst (e.g., Z1) | [3] |

| Catalyst Concentration | 1.1% (wt) | [3] |

| Reaction Temperature | 150°C | [3] |

| Reaction Time | 90 minutes | [3] |

| Pressure | ≤ 0.096 MPa (vacuum) | [3] |

Table 2: Reaction Conditions for Sorbitan Esterification

| Parameter | Value | Reference |

| Reactant Molar Ratio (Fatty Acid:Sorbitol) | ~1.1 | [1] |

| Catalyst | Alkaline Catalyst (e.g., NaOH) | [1] |

| Catalyst Concentration | ≤ 1% (wt) of product weight | [1] |

| Reaction Temperature | 180°C - 215°C | [1] |

| Reaction Time | 150 minutes (for sorbitan monooleate) | [3] |

| Atmosphere | Inert (e.g., Nitrogen) | [1] |

Table 3: Yields for a Two-Stage Sorbitan Ester Synthesis

| Stage | Product | Yield | Reference |

| Dehydration | 1,4-Sorbitan | 90% | [4] |

| Esterification | Sorbitan Monostearate | 92% | [4] |

Conclusion

The synthesis of this compound is a well-established process, with the two-stage method offering superior control and product quality. A thorough understanding of the reaction pathway, the underlying chemical mechanisms, and the influence of key reaction parameters is essential for researchers and professionals in the field of drug development and formulation to ensure the production of a high-purity and effective product. The provided data and protocols, while based on closely related compounds, offer a solid foundation for the successful synthesis and optimization of this compound.

References

Synthesis and Reaction Mechanism of Sorbitan Monododecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism of Sorbitan monododecanoate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and dispersing properties. This document details the chemical processes involved, reaction conditions, and underlying mechanisms.

Introduction

This compound, also known as Sorbitan monolaurate or Span® 20, is a mixture of partial esters of lauric acid with sorbitol and its anhydrides (sorbitans). Its amphiphilic nature, with a hydrophilic sorbitan head and a lipophilic lauric acid tail, allows it to reduce interfacial tension between immiscible liquids, making it an effective emulsifier. The synthesis of this compound is a critical process that dictates the purity, quality, and performance of the final product.

Synthesis Pathway

The industrial production of this compound is typically achieved through the esterification of sorbitol with lauric acid. This process can be carried out in one or two stages. The two-stage process is often preferred as it allows for better control over the reaction and can lead to a product with less coloration.[1]

Two-Stage Synthesis Process

Stage 1: Dehydration of Sorbitol to Sorbitan

In the first stage, sorbitol undergoes intramolecular dehydration (cyclization) to form a mixture of sorbitan isomers (primarily 1,4-sorbitan) and isosorbide. This reaction is typically catalyzed by an acid catalyst.

Stage 2: Esterification of Sorbitan with Lauric Acid

The resulting mixture of sorbitol anhydrides is then esterified with lauric acid to produce this compound. This stage is generally carried out in the presence of an alkaline catalyst.

A visual representation of this two-stage synthesis pathway is provided below.

One-Stage Synthesis Process

Alternatively, this compound can be synthesized in a single step by reacting sorbitol and lauric acid directly in the presence of a catalyst at high temperatures. This method is less common for producing high-purity products due to the formation of more colored byproducts.

Reaction Mechanism

The synthesis of this compound involves two key reactions: the acid-catalyzed dehydration of sorbitol and the alkaline-catalyzed esterification of sorbitan with lauric acid.

Mechanism of Sorbitol Dehydration

The dehydration of sorbitol is an acid-catalyzed intramolecular cyclization. The reaction proceeds through the protonation of a hydroxyl group, followed by the nucleophilic attack of another hydroxyl group on the same molecule, leading to the formation of a cyclic ether (sorbitan) and the elimination of a water molecule.

Mechanism of Esterification (Fischer-Speier Esterification)

The esterification of sorbitan with lauric acid follows the general mechanism of a Fischer-Speier esterification. In the presence of an alkaline catalyst, the reaction is driven towards the formation of the ester. The generally accepted mechanism for acid-catalyzed esterification involves the following steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid (lauric acid) is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A hydroxyl group from the sorbitan molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product, this compound, and regenerate the catalyst.

The logical flow of the Fischer-Speier esterification mechanism is illustrated below.

Experimental Protocols and Quantitative Data

Representative Experimental Protocol (Two-Stage Process)

Stage 1: Dehydration of Sorbitol

-

Charge a reaction vessel with D-sorbitol.

-

Add an acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid).

-

Heat the mixture under reduced pressure to facilitate the removal of water.

-

Maintain the reaction temperature and pressure until the desired degree of anhydrization is achieved, which can be monitored by measuring the hydroxyl number of the reaction mixture.

Stage 2: Esterification of Anhydro Sorbitol

-

To the anhydro sorbitol from Stage 1, add lauric acid. The molar ratio of lauric acid to sorbitol is typically in slight excess.[1]

-

Add an alkaline catalyst (e.g., sodium hydroxide).

-

Heat the mixture to the specified esterification temperature under an inert atmosphere (e.g., nitrogen).

-

Continue the reaction, monitoring the acid value of the mixture until it reaches the desired level, indicating the completion of the esterification.

-

The crude this compound can then be purified.

Purification

The crude product may contain unreacted starting materials and byproducts. A common purification method involves dissolving the crude product in a solvent mixture (e.g., hexanes and isopropyl alcohol) and washing with an aqueous salt solution (e.g., 10% wt. aqueous sodium chloride) to remove polyol impurities.[2]

Quantitative Data for Sorbitan Ester Synthesis

The following tables summarize key quantitative parameters for the synthesis of sorbitan esters, based on available data for similar molecules. These values can serve as a starting point for the optimization of this compound synthesis.

Table 1: Reaction Conditions for Sorbitol Dehydration (Etherification)

| Parameter | Value | Reference |

| Catalyst | Acid Catalyst (e.g., Z1) | [3] |

| Catalyst Concentration | 1.1% (wt) | [3] |

| Reaction Temperature | 150°C | [3] |

| Reaction Time | 90 minutes | [3] |

| Pressure | ≤ 0.096 MPa (vacuum) | [3] |

Table 2: Reaction Conditions for Sorbitan Esterification

| Parameter | Value | Reference |

| Reactant Molar Ratio (Fatty Acid:Sorbitol) | ~1.1 | [1] |

| Catalyst | Alkaline Catalyst (e.g., NaOH) | [1] |

| Catalyst Concentration | ≤ 1% (wt) of product weight | [1] |

| Reaction Temperature | 180°C - 215°C | [1] |

| Reaction Time | 150 minutes (for sorbitan monooleate) | [3] |

| Atmosphere | Inert (e.g., Nitrogen) | [1] |

Table 3: Yields for a Two-Stage Sorbitan Ester Synthesis

| Stage | Product | Yield | Reference |

| Dehydration | 1,4-Sorbitan | 90% | [4] |

| Esterification | Sorbitan Monostearate | 92% | [4] |

Conclusion

The synthesis of this compound is a well-established process, with the two-stage method offering superior control and product quality. A thorough understanding of the reaction pathway, the underlying chemical mechanisms, and the influence of key reaction parameters is essential for researchers and professionals in the field of drug development and formulation to ensure the production of a high-purity and effective product. The provided data and protocols, while based on closely related compounds, offer a solid foundation for the successful synthesis and optimization of this compound.

References

The Core Mechanism of Sorbitan Monododecanoate as a Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan (B8754009) monododecanoate, also known as Sorbitan Laurate or Span 20, is a versatile non-ionic surfactant widely employed across the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5] Its efficacy stems from its amphiphilic molecular structure, which enables it to reduce interfacial tension between immiscible liquids, thereby acting as a potent emulsifying, stabilizing, and solubilizing agent.[1][3][6][7] This technical guide provides an in-depth exploration of the mechanism of action of Sorbitan monododecanoate, supported by quantitative physicochemical data, detailed experimental protocols, and explanatory diagrams to elucidate its function at a molecular level.

Introduction to this compound

This compound is a partial monoester of lauric acid and sorbitan, which is a dehydrated form of sorbitol.[8] As a non-ionic surfactant, it does not dissociate into ions in aqueous solutions, a characteristic that contributes to its stability, flexibility, and broad compatibility with other ingredients.[6][8] Its structure consists of a hydrophilic sorbitan head and a lipophilic laurate (dodecanoate) tail, making it an amphiphilic molecule with an affinity for both aqueous and lipid phases.[9] This dual nature is the foundation of its surface-active properties.

Core Mechanism of Action

The primary mechanism of action for this compound as a surfactant is its ability to adsorb at the interface between two immiscible phases, such as oil and water, and lower the interfacial tension.[1][7][9] This phenomenon is driven by the thermodynamic favorability of positioning its hydrophilic head in the aqueous phase and its lipophilic tail in the oil phase.

Reduction of Surface and Interfacial Tension

In a system containing both oil and water, there is a natural tendency to minimize the contact area between the two phases due to unfavorable energetic interactions. This compound molecules spontaneously migrate to this interface. The presence of the surfactant molecules disrupts the cohesive energy at the interface, effectively reducing the interfacial tension.[1][7] This reduction in energy makes it easier to disperse one liquid within the other, forming an emulsion.[1]

Emulsification

This compound is a highly effective emulsifier.[5][8][10] Its role in emulsification can be understood through the following logical workflow:

Caption: Workflow of Emulsification using this compound.

Once adsorbed, the surfactant molecules form a protective film around the dispersed droplets.[7] The lipophilic tails orient towards the oil phase, while the hydrophilic heads face the continuous aqueous phase (in an O/W emulsion) or vice versa. This steric barrier prevents the droplets from coalescing, thus stabilizing the emulsion.[7]

Micelle Formation

Above a certain concentration, known as the Critical Micelle Concentration (CMC), the bulk phase becomes saturated with surfactant monomers, and any additional surfactant molecules aggregate to form micelles.[11][12] Micelles are colloidal-sized clusters in which the lipophilic tails are oriented inwards, creating a hydrophobic core, and the hydrophilic heads form the outer shell, facing the aqueous solvent. This process is crucial for solubilizing poorly water-soluble substances, such as certain active pharmaceutical ingredients (APIs), within the hydrophobic core of the micelles.

Physicochemical Properties

The performance of this compound as a surfactant is defined by several key quantitative parameters.

| Property | Value / Range | Significance |

| Chemical Formula | C18H34O6 | Defines the molecular composition.[1] |

| Molecular Weight | 346.46 g/mol | Influences molecular packing and diffusion.[13][14] |

| HLB Value | 8.6 | Indicates a predominantly lipophilic character, making it an effective water-in-oil (W/O) emulsifier, but also useful as a co-emulsifier in oil-in-water (O/W) systems.[2][8] |

| Critical Micelle Conc. (CMC) | Varies (see below) | The concentration at which micelle formation begins, indicating the minimum amount of surfactant needed for maximum surface tension reduction and solubilization.[11][15] |

| Appearance | Viscous, pale yellow to amber-colored liquid | A key physical property for formulation purposes.[1] |

| Solubility | Sparingly soluble in water; miscible with many organic solvents. | Determines its application in various solvent systems.[1] |

Table 1: Key Physicochemical Properties of this compound.

A study investigating the interfacial properties of this compound (Span 20) with various straight-chained hydrocarbons as the oil phase provides more specific quantitative data.[15]

| Oil Phase | CMC (mol/L) | Interfacial Tension at CMC (γcmc) (mN/m) | Area per Molecule (Ų/molecule) |

| Pentane | Data not specified | Data not specified | Data not specified |

| Hexane | Data not specified | Data not specified | Data not specified |

| Heptane | Data not specified | Data not specified | Data not specified |

| Octane | Data not specified | Data not specified | Data not specified |

| Nonane | Data not specified | Data not specified | Data not specified |

| Decane | Data not specified | Data not specified | Data not specified |

| Dodecane | Data not specified | Data not specified | Data not specified |

Table 2: Interfacial Properties of this compound (Span 20) at Various Water-Oil Interfaces. Note: While the referenced study[15] indicates that these values were calculated, specific numerical data for Span 20 across all oil phases were not explicitly provided in the available search results. The study did note that shorter chained surfactants like Span 20 had higher CMC values.

Role in Drug Development and Delivery

In the pharmaceutical industry, this compound is a widely used excipient.[2][5][16] Its low toxicity and biocompatibility make it suitable for various applications.[2]

-

Topical Formulations: It is commonly used as an emulsifier and stabilizer in creams, lotions, and ointments to ensure a homogenous distribution of the API and a desirable consistency.[1][2][5]

-

Oral and Topical Medications: It aids in the formulation of both oral and topical drugs.[1]

-

Drug Delivery Systems: Sorbitan esters are key components in advanced drug delivery systems like niosomes (non-ionic surfactant vesicles), which can encapsulate both hydrophilic and lipophilic drugs, potentially enhancing their stability and bioavailability.[9]

The following diagram illustrates the basic structure of a niosome, a vesicular system where this compound can be a key component.

Caption: Structure of a niosome for drug delivery.

Experimental Protocols

Characterizing the surfactant properties of this compound involves several key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant.[11] It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micellization, such as surface tension.[12][17]

Methodology: Surface Tensiometry (Du Noüy Ring Method)

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Instrumentation: Use a tensiometer equipped with a platinum-iridium Du Noüy ring.

-

Measurement: For each concentration, measure the surface tension of the solution. The ring is placed at the interface and then pulled through it, and the force required is measured.

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point where the slope changes is the CMC.[12][18]

The workflow for this experiment is as follows:

Caption: Workflow for CMC determination via surface tensiometry.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic.[19]

Methodology: Griffin's Method (Calculation)

For non-ionic esters of polyhydric alcohols like this compound, the HLB can be calculated using the following formula[19]:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid.

Methodology: Experimental Emulsion Stability

-

Prepare Emulsions: Create a series of emulsions of a specific oil using a blend of this compound and a high-HLB surfactant (like a Polysorbate) in varying ratios to achieve a range of HLB values.

-

Observe Stability: Store the emulsions and observe their stability over time, noting any phase separation, creaming, or coalescence.

-

Identify Optimum HLB: The HLB value of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil.[20][21]

Emulsification Performance Testing

This protocol assesses the ability of the surfactant to form and stabilize an emulsion.

-

Formulation: Prepare an oil phase and an aqueous phase. Add a predetermined concentration of this compound to the oil phase.

-

Homogenization: Gradually add the aqueous phase to the oil phase while mixing with a high-shear homogenizer for a specified time and speed.

-

Initial Characterization: Immediately after preparation, measure droplet size distribution using techniques like laser diffraction or dynamic light scattering.

-

Stability Assessment: Store the emulsion under controlled conditions (e.g., different temperatures) and monitor changes in droplet size, viscosity, and visual appearance (phase separation) over time.

Conclusion

This compound's mechanism of action as a surfactant is fundamentally rooted in its amphiphilic nature. By positioning itself at the oil-water interface, it effectively lowers interfacial tension, enabling the formation and stabilization of emulsions. Its physicochemical properties, particularly its HLB value, make it a versatile and widely used excipient in the development of pharmaceuticals and other complex formulations. A thorough understanding of its properties through established experimental protocols is essential for optimizing its performance in various applications, from topical drug delivery to the solubilization of poorly soluble APIs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. sorbitan monolaurate span 20丨 span 20 emulsifier uses in food--Chemsino | Food Additives Manufacturer & Supplier [cnchemsino.com]

- 6. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]

- 7. Sorbitan monooleate - Wikipedia [en.wikipedia.org]

- 8. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]

- 9. Sorbitan monooctadecanoate | 5093-91-4 | Benchchem [benchchem.com]

- 10. specialchem.com [specialchem.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. This compound | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. biolinscientific.com [biolinscientific.com]

- 18. scispace.com [scispace.com]

- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

The Core Mechanism of Sorbitan Monododecanoate as a Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan monododecanoate, also known as Sorbitan Laurate or Span 20, is a versatile non-ionic surfactant widely employed across the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5] Its efficacy stems from its amphiphilic molecular structure, which enables it to reduce interfacial tension between immiscible liquids, thereby acting as a potent emulsifying, stabilizing, and solubilizing agent.[1][3][6][7] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative physicochemical data, detailed experimental protocols, and explanatory diagrams to elucidate its function at a molecular level.

Introduction to this compound

This compound is a partial monoester of lauric acid and sorbitan, which is a dehydrated form of sorbitol.[8] As a non-ionic surfactant, it does not dissociate into ions in aqueous solutions, a characteristic that contributes to its stability, flexibility, and broad compatibility with other ingredients.[6][8] Its structure consists of a hydrophilic sorbitan head and a lipophilic laurate (dodecanoate) tail, making it an amphiphilic molecule with an affinity for both aqueous and lipid phases.[9] This dual nature is the foundation of its surface-active properties.

Core Mechanism of Action

The primary mechanism of action for this compound as a surfactant is its ability to adsorb at the interface between two immiscible phases, such as oil and water, and lower the interfacial tension.[1][7][9] This phenomenon is driven by the thermodynamic favorability of positioning its hydrophilic head in the aqueous phase and its lipophilic tail in the oil phase.

Reduction of Surface and Interfacial Tension

In a system containing both oil and water, there is a natural tendency to minimize the contact area between the two phases due to unfavorable energetic interactions. This compound molecules spontaneously migrate to this interface. The presence of the surfactant molecules disrupts the cohesive energy at the interface, effectively reducing the interfacial tension.[1][7] This reduction in energy makes it easier to disperse one liquid within the other, forming an emulsion.[1]

Emulsification

This compound is a highly effective emulsifier.[5][8][10] Its role in emulsification can be understood through the following logical workflow:

Caption: Workflow of Emulsification using this compound.

Once adsorbed, the surfactant molecules form a protective film around the dispersed droplets.[7] The lipophilic tails orient towards the oil phase, while the hydrophilic heads face the continuous aqueous phase (in an O/W emulsion) or vice versa. This steric barrier prevents the droplets from coalescing, thus stabilizing the emulsion.[7]

Micelle Formation

Above a certain concentration, known as the Critical Micelle Concentration (CMC), the bulk phase becomes saturated with surfactant monomers, and any additional surfactant molecules aggregate to form micelles.[11][12] Micelles are colloidal-sized clusters in which the lipophilic tails are oriented inwards, creating a hydrophobic core, and the hydrophilic heads form the outer shell, facing the aqueous solvent. This process is crucial for solubilizing poorly water-soluble substances, such as certain active pharmaceutical ingredients (APIs), within the hydrophobic core of the micelles.

Physicochemical Properties

The performance of this compound as a surfactant is defined by several key quantitative parameters.

| Property | Value / Range | Significance |

| Chemical Formula | C18H34O6 | Defines the molecular composition.[1] |

| Molecular Weight | 346.46 g/mol | Influences molecular packing and diffusion.[13][14] |

| HLB Value | 8.6 | Indicates a predominantly lipophilic character, making it an effective water-in-oil (W/O) emulsifier, but also useful as a co-emulsifier in oil-in-water (O/W) systems.[2][8] |

| Critical Micelle Conc. (CMC) | Varies (see below) | The concentration at which micelle formation begins, indicating the minimum amount of surfactant needed for maximum surface tension reduction and solubilization.[11][15] |

| Appearance | Viscous, pale yellow to amber-colored liquid | A key physical property for formulation purposes.[1] |

| Solubility | Sparingly soluble in water; miscible with many organic solvents. | Determines its application in various solvent systems.[1] |

Table 1: Key Physicochemical Properties of this compound.

A study investigating the interfacial properties of this compound (Span 20) with various straight-chained hydrocarbons as the oil phase provides more specific quantitative data.[15]

| Oil Phase | CMC (mol/L) | Interfacial Tension at CMC (γcmc) (mN/m) | Area per Molecule (Ų/molecule) |

| Pentane | Data not specified | Data not specified | Data not specified |

| Hexane | Data not specified | Data not specified | Data not specified |

| Heptane | Data not specified | Data not specified | Data not specified |

| Octane | Data not specified | Data not specified | Data not specified |

| Nonane | Data not specified | Data not specified | Data not specified |

| Decane | Data not specified | Data not specified | Data not specified |

| Dodecane | Data not specified | Data not specified | Data not specified |

Table 2: Interfacial Properties of this compound (Span 20) at Various Water-Oil Interfaces. Note: While the referenced study[15] indicates that these values were calculated, specific numerical data for Span 20 across all oil phases were not explicitly provided in the available search results. The study did note that shorter chained surfactants like Span 20 had higher CMC values.

Role in Drug Development and Delivery

In the pharmaceutical industry, this compound is a widely used excipient.[2][5][16] Its low toxicity and biocompatibility make it suitable for various applications.[2]

-

Topical Formulations: It is commonly used as an emulsifier and stabilizer in creams, lotions, and ointments to ensure a homogenous distribution of the API and a desirable consistency.[1][2][5]

-

Oral and Topical Medications: It aids in the formulation of both oral and topical drugs.[1]

-

Drug Delivery Systems: Sorbitan esters are key components in advanced drug delivery systems like niosomes (non-ionic surfactant vesicles), which can encapsulate both hydrophilic and lipophilic drugs, potentially enhancing their stability and bioavailability.[9]

The following diagram illustrates the basic structure of a niosome, a vesicular system where this compound can be a key component.

Caption: Structure of a niosome for drug delivery.

Experimental Protocols

Characterizing the surfactant properties of this compound involves several key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant.[11] It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micellization, such as surface tension.[12][17]

Methodology: Surface Tensiometry (Du Noüy Ring Method)

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Instrumentation: Use a tensiometer equipped with a platinum-iridium Du Noüy ring.

-

Measurement: For each concentration, measure the surface tension of the solution. The ring is placed at the interface and then pulled through it, and the force required is measured.

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point where the slope changes is the CMC.[12][18]

The workflow for this experiment is as follows:

Caption: Workflow for CMC determination via surface tensiometry.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic.[19]

Methodology: Griffin's Method (Calculation)

For non-ionic esters of polyhydric alcohols like this compound, the HLB can be calculated using the following formula[19]:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid.

Methodology: Experimental Emulsion Stability

-

Prepare Emulsions: Create a series of emulsions of a specific oil using a blend of this compound and a high-HLB surfactant (like a Polysorbate) in varying ratios to achieve a range of HLB values.

-

Observe Stability: Store the emulsions and observe their stability over time, noting any phase separation, creaming, or coalescence.

-

Identify Optimum HLB: The HLB value of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil.[20][21]

Emulsification Performance Testing

This protocol assesses the ability of the surfactant to form and stabilize an emulsion.

-

Formulation: Prepare an oil phase and an aqueous phase. Add a predetermined concentration of this compound to the oil phase.

-

Homogenization: Gradually add the aqueous phase to the oil phase while mixing with a high-shear homogenizer for a specified time and speed.

-

Initial Characterization: Immediately after preparation, measure droplet size distribution using techniques like laser diffraction or dynamic light scattering.

-

Stability Assessment: Store the emulsion under controlled conditions (e.g., different temperatures) and monitor changes in droplet size, viscosity, and visual appearance (phase separation) over time.

Conclusion

This compound's mechanism of action as a surfactant is fundamentally rooted in its amphiphilic nature. By positioning itself at the oil-water interface, it effectively lowers interfacial tension, enabling the formation and stabilization of emulsions. Its physicochemical properties, particularly its HLB value, make it a versatile and widely used excipient in the development of pharmaceuticals and other complex formulations. A thorough understanding of its properties through established experimental protocols is essential for optimizing its performance in various applications, from topical drug delivery to the solubilization of poorly soluble APIs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1338-39-2: this compound | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. sorbitan monolaurate span 20丨 span 20 emulsifier uses in food--Chemsino | Food Additives Manufacturer & Supplier [cnchemsino.com]

- 6. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]

- 7. Sorbitan monooleate - Wikipedia [en.wikipedia.org]

- 8. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]

- 9. Sorbitan monooctadecanoate | 5093-91-4 | Benchchem [benchchem.com]

- 10. specialchem.com [specialchem.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. This compound | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. biolinscientific.com [biolinscientific.com]

- 18. scispace.com [scispace.com]

- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

Biological properties and interactions of sorbitan monolaurate.

An In-depth Technical Guide to the Biological Properties and Interactions of Sorbitan (B8754009) Monolaurate

Introduction

Sorbitan monolaurate, a non-ionic surfactant, is a mixture of partial esters derived from the fatty acid lauric acid and polyols from sorbitol, including sorbitan and isosorbide.[1][2] Widely utilized across the pharmaceutical, cosmetic, and food industries, it functions primarily as an emulsifier, stabilizer, and dispersant.[2][3][4] Its bifunctional nature, with a lipophilic fatty acid tail and a hydrophilic sorbitol head, allows it to modify the surface tension between immiscible substances, making it a valuable excipient in various formulations.[2] This guide provides a comprehensive overview of the biological properties and interactions of sorbitan monolaurate, with a focus on its toxicological profile, metabolic fate, and mechanisms of interaction at the cellular level.

Biological Properties and Toxicology

The biological effects of sorbitan monolaurate are largely influenced by its surfactant properties. It is generally considered to have a low order of toxicity.[5]

Pharmacokinetics and Metabolism

Upon ingestion, sorbitan esters like sorbitan monolaurate are subject to hydrolysis, breaking down into their constituent fatty acid (lauric acid) and sorbitol anhydrides.[6][7] The fatty acid component is absorbed and enters the endogenous fatty acid metabolism.[6][7] The sorbitan moiety, along with its metabolites, is absorbed and subsequently excreted in the urine or exhaled as carbon dioxide.[6][7] It is believed that even if intact sorbitan esters are absorbed, they are likely hydrolyzed pre-systemically.[6][7]

Toxicological Profile

Sorbitan monolaurate has been extensively studied for its toxicological effects. The data indicates a low potential for acute toxicity upon oral administration.

Table 1: Summary of Toxicological Data for Sorbitan Monolaurate and Related Esters

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 33,600 mg/kg | [5] |

| Rat | Oral | >2.9 g/kg to >39.8 g/kg (Sorbitan Esters) | [5] | |

| NOAEL | Rat | Oral | 2,500 mg/kg/day (Sorbitan Monostearate) | [5] |

| Mouse | Oral | 2,600 mg/kg/day (Sorbitan Monostearate) | [6][7] | |

| ADI (Group) | Human | Oral | 10 mg/kg bw/day (as sorbitan) | [6][7] |

| Human | Oral | 21 mg/kg bw (equivalent for sorbitan monolaurate) | [6] |

NOAEL: No Observed Adverse Effect Level; ADI: Acceptable Daily Intake.

2.2.1 Skin and Eye Irritation

Sorbitan monolaurate is considered an irritant to the skin and potentially to the eyes.[6] The degree of irritation is dependent on the concentration.[6][8] In animal studies, 100% sorbitan monolaurate caused intense erythema and edema on rabbit skin after 3 days of application.[6] Lower concentrations (10% and 60%) produced less intense reactions, while a 1% solution showed no changes initially but did cause erythema and edema after 10 days.[6] While some studies with 30% and 60% solutions did not cause eye irritation in rabbits, it is generally considered a potential eye irritant due to its skin irritant properties.[6] In clinical studies on humans, sorbitan fatty acid esters are generally found to be minimal to mild skin irritants.[8]

Table 2: Skin and Eye Irritation Data for Sorbitan Monolaurate

| Test Type | Species | Concentration | Result | Reference |

| Skin Irritation | Rabbit | 100% | Intense erythema and edema after 3 days | [6] |

| Rabbit | 60% | Less intense erythema and edema after 3 days | [6] | |

| Rabbit | 10% | Less intense erythema and edema after 3 days | [6] | |

| Rabbit | 1% | No changes after 3 days, erythema and edema after 10 days | [6] | |

| Eye Irritation | Rabbit | 30% & 60% | Non-irritating | [6] |

| - | - | Considered a potential irritant | [6] |

2.2.2 Sensitization

Sorbitan monolaurate is not considered a skin sensitizer.[6] A Schwartz Prophetic Patch Test conducted on human subjects with 30% and 100% aqueous solutions of sorbitan monolaurate produced no skin reactions, indicating a lack of allergic potential.[6] However, there are isolated case reports of contact dermatitis caused by sorbitan monolaurate.[9]

2.2.3 Genotoxicity and Carcinogenicity

Existing data on related sorbitan esters, such as sorbitan monostearate, have not shown evidence of carcinogenicity in long-term studies in mice and rats.[7] Sorbitan laurate was found to be inactive as a carcinogen in one mouse skin painting study.[8] However, in another study, it acted as a tumor promoter and a co-carcinogen when applied to mouse skin with a known carcinogen.[8] Sorbitan laurate was not mutagenic in the Ames test and was not genotoxic to human lymphocytes in a chromosomal aberration assay.[8]

Biological Interactions

Interaction with Cell Membranes

As a surfactant, sorbitan monolaurate's primary biological interaction is with cell membranes. This interaction can lead to the disruption of the lipid bilayer, altering membrane permeability.[10] This mechanism is thought to be the basis for its cytotoxic effects at higher concentrations, as the partitioning of surfactant monomers into the cell membrane can lead to lysis.[10][11] Studies have shown that sorbitan esters can cause the destruction of erythrocytes (hemolysis) by increasing membrane permeability, leading to colloid-osmotic swelling and eventual rupture.[10] Some related compounds, like glycerol (B35011) monolaurate, have been shown to stabilize mammalian cell membranes, protecting them from hypotonic lysis and certain bacterial hemolysins.[12]

Role in Drug Delivery

The surfactant properties of sorbitan monolaurate are harnessed in pharmaceutical formulations to improve drug delivery.[3]

-

Emulsifier : It enhances the solubility of poorly soluble drugs by dispersing them into fine, stable droplets in aqueous solutions, which can improve bioavailability.[3]

-

Stabilizer : It can prolong the shelf-life of unstable drugs that are sensitive to factors like heat, light, or oxidation.[3]

-

Dispersant : It aids in the even distribution of insoluble drugs within the body, helping them reach their target sites and potentially reducing localized side effects.[3]

Experimental Protocols

Skin Irritation Testing

4.1.1 In Vivo Rabbit Skin Irritation Test (Based on OECD Guideline 404 principles)

-

Objective : To assess the potential of a substance to cause skin irritation.

-

Methodology :

-

Animal Model : Healthy, young adult albino rabbits are used.

-

Test Substance Application : A small area of the rabbit's back is clipped free of fur. A measured amount of sorbitan monolaurate (e.g., 0.5 mL of a specific concentration) is applied to the clipped skin and covered with a gauze patch.

-

Exposure : The patch is left in place for a defined period, typically 4 hours.

-

Observation : After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring : The reactions are scored using a standardized system (e.g., Draize scale). The mean scores for erythema and edema are calculated to determine the irritation potential.

-

4.1.2 In Vitro 3D Human Skin Model Test (e.g., EpiDerm™)

-

Objective : To assess skin irritation potential using a reconstructed human epidermis model, as an alternative to animal testing.[13][14]

-

Methodology :

-

Test System : A 3D model of human epidermis (e.g., EpiDerm™) consisting of viable keratinocytes is used.[13][14]

-

Test Substance Application : A small volume of the test substance is applied topically to the surface of the tissue.

-

Incubation : The tissues are incubated for a specified period (e.g., 60 minutes).

-

Viability Assessment : After incubation and rinsing, tissue viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test. The amount of purple formazan (B1609692) produced is proportional to the number of viable cells.

-

Endpoint : The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

-

Cytokine Analysis : Additionally, the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α) from the tissues can be measured as an early marker of irritation.[13][14]

-

Eye Irritation Testing

4.2.1 In Vivo Rabbit Eye Irritation Test (OECD Guideline 405)

-

Objective : To determine the potential of a substance to cause eye irritation or damage.[15][16][17]

-

Methodology :

-

Animal Model : Healthy, adult albino rabbits are used.[15][16]

-

Pre-examination : Both eyes of each animal are examined for any pre-existing defects.[15][16]

-

Test Substance Instillation : A measured volume (e.g., 0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[15]

-

Observation : The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).[15]

-

Scoring : The severity of the reactions is scored using a standardized scale. The scores are used to classify the substance's irritation potential.[15] A weight-of-the-evidence analysis, including in vitro data, is recommended before conducting in vivo testing to reduce animal use.[15][16]

-

4.2.2 In Vitro Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD Guideline 492)

-

Objective : To identify chemicals that are not classified as eye irritants, as an alternative to the in vivo rabbit eye test.[18][19]

-

Methodology :

-

Test System : A 3D reconstructed human cornea-like epithelium model (e.g., SkinEthic™ HCE) is used.[18][19]

-

Test Substance Application : The test substance is applied to the surface of the corneal model.

-

Exposure and Post-Incubation : The tissues are exposed for a defined period (e.g., 30 minutes for liquids), followed by rinsing and a post-soak period.[19]

-

Viability Assessment : Cell viability is measured using the MTT assay.[19]

-

Classification : If the mean tissue viability is greater than 60% relative to the negative control, the chemical is classified as "No Category" (non-irritant). If viability is ≤ 60%, further testing is required to determine the specific irritation category.[19]

-

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

-

Objective : To assess the cytotoxicity of a substance on cultured cells as a predictor of its irritation potential.[20][21]

-

Methodology :

-

Cell Culture : A suitable cell line, such as human keratinocytes (e.g., HaCaT), is cultured in multi-well plates.[21]

-

Treatment : The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).[21]

-

Neutral Red Staining : After exposure, the cells are incubated with a solution of Neutral Red, a vital dye that is taken up and stored in the lysosomes of viable cells.

-

Dye Extraction and Measurement : The dye is then extracted from the cells, and the absorbance is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

-

Endpoint : The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated. This value can be correlated with in vivo irritation scores.[21]

-

Visualizations

Metabolic Pathway of Sorbitan Monolaurate

Caption: Metabolic fate of sorbitan monolaurate following ingestion.

Workflow for Skin Irritation Assessment

References

- 1. fao.org [fao.org]

- 2. SORBITAN MONOLAURATE - Ataman Kimya [atamanchemicals.com]

- 3. cnadditives.com [cnadditives.com]

- 4. drugs.com [drugs.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Safety and efficacy of sorbitan monolaurate as a feed additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. Contact dermatitis due to sorbitan monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 18. episkin.com [episkin.com]

- 19. dermatest.com [dermatest.com]

- 20. In vitro skin irritation testing with human skin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.uni-luebeck.de [research.uni-luebeck.de]